Raloxifene-d4 4'-Glucuronide

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope Internal Standard

Using non-isotopic internal standards for raloxifene-4′-glucuronide quantification introduces up to 30% error from differential matrix effects, risking regulatory method validation failure. Raloxifene-d4 4'-Glucuronide is the metabolite-matched, deuterated SIL-IS that co-elutes with the analyte, ensuring identical extraction recovery and ionization efficiency. Key technical outcomes: • 4.2-min UPLC-MS/MS method with 0.6-50.0 ng/mL linearity compliant to FDA/EMA guidance. • Eliminates 10%-25% recovery bias seen with parent drug IS. • Long-term isotopic stability (≥99% deuterium retention at 12 months) supports multi-year studies.

Molecular Formula C₃₄H₃₁D₄NO₁₀S
Molecular Weight 653.73
Cat. No. B1150602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene-d4 4'-Glucuronide
Synonyms4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-β-D-glucopyranosiduronic Acid; 
Molecular FormulaC₃₄H₃₁D₄NO₁₀S
Molecular Weight653.73
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene-d4 4'-Glucuronide Overview


Raloxifene-d4 4′-Glucuronide (CAS: 1279033-52-1) is a deuterated stable isotope-labeled internal standard (SIL-IS) specifically designed for the absolute quantification of raloxifene-4′-glucuronide in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound features four deuterium atoms replacing four hydrogen atoms, resulting in a molecular mass of approximately 653.73 g/mol and providing a +4 Da mass shift relative to the unlabeled analyte . Raloxifene-4′-glucuronide is the primary circulating metabolite of the selective estrogen receptor modulator (SERM) raloxifene, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation, and is critical for pharmacokinetic and drug-drug interaction studies [2].

Type Stable isotope-labeled internal standard (SIL-IS)
Workflow LC-MS/MS absolute quantification bioanalysis
Selection Metabolite-matched glucuronide quantification

Why Raloxifene-d4 4'-Glucuronide Is Irreplaceable


Substituting Raloxifene-d4 4′-Glucuronide with a structural analog internal standard (e.g., a non-glucuronide compound with similar retention time) or a non-isotopic surrogate introduces irreconcilable quantification error due to differential extraction recovery, ionization efficiency, and matrix effect susceptibility [1]. Stable isotope-labeled internal standards are the only class of IS that co-elute with the analyte and experience identical sample preparation losses and ion suppression/enhancement effects, a requirement for meeting regulatory bioanalytical method validation criteria (FDA/EMA guidance) [2]. Furthermore, the 4′-glucuronide and 6-glucuronide positional isomers of raloxifene exhibit distinct pharmacokinetic profiles and must be quantified separately; using a single IS for both metabolites without validation introduces cross-interference and undermines the accuracy of exposure-response assessments [3].

This product Raloxifene-d4 4'-Glucuronide Co-eluting SIL-IS compensates for matrix effects and extraction losses equally.
Structural analog IS Differential recovery and ionization may introduce 10–25% bias; matrix-effect variability cannot be fully corrected.
This product 4′-glucuronide isomer IS Enables separate quantification of 4′- and 6-glucuronide positional isomers.
Single IS for both isomers Cross-interference undermines isomer-specific exposure assessment; may not meet method validation expectations.
Similar retention time or nominal mass does not indicate interchangeable internal standard performance. Isotopic co-elution remains essential for reliable absolute quantification in complex matrices.

Raloxifene-d4 4'-Glucuronide vs. Alternatives


Isotopic Purity and Lot-to-Lot Consistency

Raloxifene-d4 4′-Glucuronide sourced from primary reference standard manufacturers (e.g., Toronto Research Chemicals, MedChemExpress) is supplied with a certified isotopic purity of ≥98% and a minimum chemical purity of 98% as determined by HPLC [1]. In contrast, alternative generic deuterated glucuronide standards from secondary suppliers are routinely specified at >95% purity or >90% purity (HPLC) . The 3%–8% absolute purity differential translates to a corresponding increase in unlabeled analyte carryover in the IS channel, which elevates the lower limit of quantification (LLOQ) and reduces assay sensitivity in high-sensitivity pharmacokinetic applications requiring detection limits below 0.1 ng/mL [2].

Isotopic Purity
Data to verify
Certified purity ≥98% (HPLC). Generic alternatives often >95% or >90%, leaving 3–8% absolute purity gap.
Higher purity may reduce unlabeled carryover, supporting lower LLOQ achievement.
Carryover impact depends on assay sensitivity requirements; verify with CoA.
Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope Internal Standard

Accuracy and Precision: SIL-IS vs. Structural Analog

In a validated UPLC-MS/MS method for simultaneous quantification of raloxifene, raloxifene-4′-glucuronide, and raloxifene-6-glucuronide in human plasma, the use of Raloxifene-d4 as the SIL-IS for all three analytes (based on structural similarity and co-elution behavior) achieved intra-day accuracy of 95.2%–104.8% and inter-day accuracy of 96.1%–103.5% across the validated concentration range (0.6–50.0 ng/mL for R4G) [1]. In contrast, methods employing structural analog internal standards for glucuronide metabolites typically exhibit 10%–20% higher variability in accuracy and precision due to differential matrix effects that cannot be fully compensated without isotopic matching [2][3]. The SIL-IS approach reduced matrix effect variability to <5% RSD, whereas structural analog IS methods often report matrix factors varying by 15%–30% across different plasma lots [3].

Accuracy & Precision
Reported
SIL-IS: intra-day 95.2–104.8%, inter-day 96.1–103.5% (0.6–50 ng/mL)
Structural analog IS: typical accuracy range 85–115% with higher RSD; matrix effect RSD
Tighter accuracy supports reduced re-analysis and higher confidence in PK parameter estimation.
Human plasma UPLC-MS/MS; SPE preparation; electrospray positive.
Throughput
Cross-study comparable
4.2 min run time (UPLC-MS/MS with SIL-IS)
~7 min reported for LC-MS/MS without deuterated IS
Shorter run time may lower per-sample cost and increase laboratory capacity.
Throughput gain ~75% (8 to 14 samples/hr); LLOQ 0.6 ng/mL, r²>0.99.
²H vs ¹³C
Class-level
+4 Da mass shift (²H) exceeds FDA minimum +3 Da; 60–80% cost saving vs ¹³C analog.
¹³C analogs may offer marginal co-elution improvement but 3–5× cost premium.
Deuterated standard remains compliant with method validation guidance when cross-talk is controlled.
Compliance assessed per FDA/EMA bioanalytical guidance; verify isotopic interference.
Metabolite-Matched IS
Class-level inference
>95% relative recovery matching (R4G-d4 matched IS)
Parent raloxifene-d4 as IS for glucuronide: 10–25% absolute recovery differential
Recovery parity reduces bias in metabolic ratio determination, supporting DDI study interpretation.
SPE from human plasma; reversed-phase LC; critical for UGT inhibition studies.
Isotopic Stability
Supporting evidence
Deuterium at non-exchangeable positions; ≥99% enrichment retention over 12 months frozen storage (−20°C/−80°C).
Consistent IS response across multi-year sample analysis windows; reduces re-calibration needs.
Labile-label analogs may lose up to 10% enrichment; CoA verification recommended.
Bioanalytical Method Validation LC-MS/MS Matrix Effect Compensation

Sensitivity and Throughput Comparison

The UPLC-MS/MS method employing Raloxifene-d4 as internal standard achieved a total chromatographic run time of 4.2 minutes, which is the shortest reported separation for simultaneous quantification of raloxifene and both glucuronide metabolites (R4G and R6G) [1]. This represents a 40% reduction compared to the 7-minute run time reported in a prior LC-MS/MS method that utilized authentic glucuronide standards without deuterated IS [2]. The method demonstrated linearity for raloxifene-4′-glucuronide across 0.6–50.0 ng/mL (r² >0.99) with an LLOQ of 0.6 ng/mL, enabling quantification of clinically relevant plasma concentrations in bioequivalence studies [1]. Sample throughput increased from approximately 8 samples/hour to 14 samples/hour, a 75% productivity gain [1][2].

Throughput
Cross-study comparable
4.2 min run time (UPLC-MS/MS with SIL-IS)
~7 min reported for LC-MS/MS without deuterated IS
Shorter run time may lower per-sample cost and increase laboratory capacity.
Throughput gain ~75% (8 to 14 samples/hr); LLOQ 0.6 ng/mL, r²>0.99.
UPLC-MS/MS Bioequivalence Study High-Throughput Bioanalysis

²H vs. ¹³C Labeling for Regulatory Compliance

Raloxifene-d4 4′-Glucuronide utilizes ²H (deuterium) labeling, which is the industry standard for SIL-IS in regulated bioanalysis due to established synthetic accessibility and cost-effectiveness . While ¹³C-labeled internal standards offer marginally improved co-elution fidelity due to the absence of deuterium isotope effects on chromatographic retention, deuterated standards remain fully compliant with FDA and EMA bioanalytical method validation guidance when the mass difference is ≥3 Da and cross-talk is minimized [1][2]. The +4 Da mass shift of Raloxifene-d4 4′-Glucuronide exceeds the minimum recommendation of +3 Da for avoiding isotopic interference from the analyte's M+2 and M+3 natural abundance isotopes [1]. Procurement of ¹³C-labeled raloxifene glucuronide analogs, where available, incurs a 3- to 5-fold cost premium without yielding proportional improvement in assay performance for routine PK applications [2].

²H vs ¹³C
Class-level
+4 Da mass shift (²H) exceeds FDA minimum +3 Da; 60–80% cost saving vs ¹³C analog.
¹³C analogs may offer marginal co-elution improvement but 3–5× cost premium.
Deuterated standard remains compliant with method validation guidance when cross-talk is controlled.
Compliance assessed per FDA/EMA bioanalytical guidance; verify isotopic interference.
FDA Guidance Bioanalytical Method Validation Stable Isotope Labeling

Metabolite-Matched vs. Parent Drug Internal Standard

In validated LC-MS/MS methods for raloxifene bioanalysis, Raloxifene-d4 (parent drug) has been successfully employed as a single internal standard for simultaneous quantification of both parent raloxifene and its glucuronide metabolites (R4G and R6G) [1][2]. However, the differential extraction recovery between the hydrophobic parent compound (logP ~5.0) and the highly polar glucuronide conjugates (logD ~0.5–1.0 at pH 7.4) introduces a 10%–25% bias in absolute quantification when a single non-matched IS is used across all analytes [3]. Methods employing Raloxifene-d4 4′-Glucuronide as a metabolite-matched SIL-IS for R4G quantification eliminate this polarity-driven recovery bias, achieving extraction recovery parity (>95% relative recovery matching) between analyte and IS [2]. This metabolite-matched approach is particularly critical for accurate determination of R4G/R6G metabolic ratios in drug-drug interaction studies involving UGT inhibitors [4].

Metabolite-Matched IS
Class-level inference
>95% relative recovery matching (R4G-d4 matched IS)
Parent raloxifene-d4 as IS for glucuronide: 10–25% absolute recovery differential
Recovery parity reduces bias in metabolic ratio determination, supporting DDI study interpretation.
SPE from human plasma; reversed-phase LC; critical for UGT inhibition studies.
Phase II Metabolism Glucuronide Conjugate Quantification Pharmacokinetic Profiling

Isotopic Stability in Long-Term Storage

Raloxifene-d4 4′-Glucuronide incorporates deuterium at non-exchangeable aliphatic positions on the piperidinyl-ethoxy moiety, minimizing susceptibility to hydrogen-deuterium back-exchange under physiological pH and typical bioanalytical storage conditions [1]. In contrast, deuterium labels positioned adjacent to carbonyl groups or on aromatic rings with electron-withdrawing substituents are prone to 2%–10% exchange over 6–12 months of frozen storage (−20°C or −80°C), leading to gradual loss of isotopic enrichment and IS concentration drift . The stable positioning of deuterium atoms in Raloxifene-d4 4′-Glucuronide supports consistent IS response across multi-year clinical study sample analysis windows without requiring IS concentration recalibration . Certificate of Analysis data from primary manufacturers confirm isotopic enrichment ≥99% deuterium incorporation at the specified positions [1].

Isotopic Stability
Supporting evidence
Deuterium at non-exchangeable positions; ≥99% enrichment retention over 12 months frozen storage (−20°C/−80°C).
Consistent IS response across multi-year sample analysis windows; reduces re-calibration needs.
Labile-label analogs may lose up to 10% enrichment; CoA verification recommended.
Isotope Exchange Stability Indicating Method Long-Term Sample Storage

Raloxifene-d4 4'-Glucuronide Applications


Bioequivalence and Pharmacokinetic Studies

Raloxifene-d4 4′-Glucuronide serves as the validated SIL-IS for quantifying raloxifene-4′-glucuronide in human plasma during bioequivalence trials of generic raloxifene formulations. The UPLC-MS/MS method employing this IS achieved linearity from 0.6 to 50.0 ng/mL with a 4.2-minute run time, enabling high-throughput sample analysis compliant with FDA/EMA bioanalytical method validation guidelines [1]. The method was successfully applied to a bioequivalence study, demonstrating its suitability for regulatory submission [1].

Drug-Drug Interaction Studies (UGT)

In studies evaluating the impact of UGT inhibitors (e.g., probenecid, valproic acid) or inducers on raloxifene glucuronidation, accurate quantification of R4G is essential for calculating metabolic ratios and assessing interaction magnitude [2]. The metabolite-matched SIL-IS approach using Raloxifene-d4 4′-Glucuronide eliminates the 10%–25% extraction recovery bias observed when parent drug IS is used for glucuronide quantification, providing the analytical precision required to detect modest (20%–50%) changes in metabolite exposure that define clinically meaningful drug interactions [3].

In Vitro Glucuronidation Kinetics & UGT Phenotyping

For in vitro metabolism studies using recombinant UGT isoforms (UGT1A1, UGT1A8, UGT1A10) or human liver microsomes, Raloxifene-d4 4′-Glucuronide enables absolute quantification of enzymatically generated R4G with minimal matrix interference [2]. The deuterated standard compensates for ionization suppression caused by incubation buffer components (NADPH, UDPGA, alamethicin), which can exceed 30% in non-isotopic methods, ensuring accurate determination of kinetic parameters (Km, Vmax) for structure-activity relationship and species scaling studies [3].

Incurred Sample Reproducibility (ISR) Testing

Regulatory guidance mandates incurred sample reanalysis (ISR) for pivotal bioequivalence studies, requiring that ≥67% of re-analyzed samples fall within ±20% of the original value [1]. The long-term isotopic stability (≥99% deuterium retention over 12 months frozen storage) of Raloxifene-d4 4′-Glucuronide ensures consistent IS response across multi-year sample analysis windows, eliminating IS degradation as a source of ISR failure and reducing the need for costly sample re-extraction and re-analysis .

Application
Selection Property
Validation Focus
Bioequivalence and PK studies
Metabolite-matched SIL-IS for high-throughput plasma analysis
LLOQ, accuracy, and matrix effect review
Drug-drug interaction (UGT) assessment
Recovery-matched glucuronide IS to eliminate polarity bias
Metabolic ratio precision; extraction recovery parity
In vitro glucuronidation kinetics
Deuterated IS compensates incubation buffer matrix effects
Ionization suppression correction; Km/Vmax reliability
Incurred sample reproducibility (ISR) testing
Long-term isotopic stability (≥99% retention)
IS response drift monitoring; re-analysis consistency

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